molecular formula C18H21F3N2O2 B1502850 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine CAS No. 634465-43-3

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine

Cat. No. B1502850
CAS RN: 634465-43-3
M. Wt: 354.4 g/mol
InChI Key: ZFBGVSIAASQZMU-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine involves the inhibition of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have a positive effect on mood and behavior. It has also been found to have an affinity for the serotonin transporter, which may contribute to its potential use in the treatment of depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine have been studied extensively in animal models. It has been found to increase dopamine release in the brain, which can have a positive effect on mood and behavior. It has also been found to increase locomotor activity and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in behavior and mood. However, one limitation is that it is not selective for the dopamine transporter, as it also has an affinity for the serotonin transporter. This may complicate the interpretation of results in experiments that involve both dopamine and serotonin systems.

Future Directions

There are several future directions for research on 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine. One direction is to study its potential use in the treatment of cocaine addiction and Parkinson's disease. Another direction is to develop more selective dopamine transporter inhibitors that do not have an affinity for the serotonin transporter. Additionally, further studies are needed to understand the long-term effects of 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine on behavior and mood.

Scientific Research Applications

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine has been studied extensively for its potential use in scientific research applications. It has been found to be a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the release of dopamine in the brain.

properties

IUPAC Name

tert-butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(12-22,8-10-23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBGVSIAASQZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678160
Record name tert-Butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine

CAS RN

634465-43-3
Record name tert-Butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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